molecular formula C13H15N3 B1342153 N2-Benzyl-N2-methylpyridine-2,3-diamine CAS No. 1016503-77-7

N2-Benzyl-N2-methylpyridine-2,3-diamine

Cat. No.: B1342153
CAS No.: 1016503-77-7
M. Wt: 213.28 g/mol
InChI Key: JUPIBUVTFBCMRW-UHFFFAOYSA-N
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Description

N2-Benzyl-N2-methylpyridine-2,3-diamine is an organic compound with the molecular formula C13H15N3. It is a derivative of pyridine, featuring both benzyl and methyl groups attached to the nitrogen atoms in the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Benzyl-N2-methylpyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with benzyl chloride and methyl iodide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N2-Benzyl-N2-methylpyridine-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2-Benzyl-N2-methylpyridine-2,3-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-Benzyl-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-N-benzylpyridine-2,3-diamine
  • 2-N-methylpyridine-2,3-diamine
  • 2-N-benzyl-2-N-ethylpyridine-2,3-diamine

Uniqueness

N2-Benzyl-N2-methylpyridine-2,3-diamine is unique due to the presence of both benzyl and methyl groups attached to the nitrogen atoms in the pyridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-N-benzyl-2-N-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-16(10-11-6-3-2-4-7-11)13-12(14)8-5-9-15-13/h2-9H,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPIBUVTFBCMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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